4,4-ジメチル-1,2,3,4-テトラヒドロイソキノリン-6-カルボン酸メチル

説明

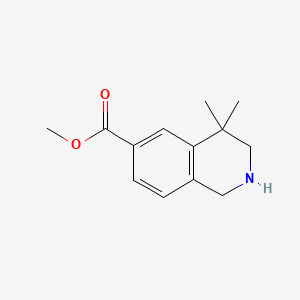

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 6th position and two methyl groups at the 4th position

科学的研究の応用

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of applications in scientific research:

作用機序

Target of Action

Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopamine (da) receptors .

Mode of Action

It also shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation .

Biochemical Pathways

1metiq, a similar compound, has been shown to inhibit both monoamine oxidase a (mao-a) and b (mao-b) enzymatic activities and increase monoamine neurotransmitter levels in the brain .

Result of Action

1metiq, a similar compound, has been recognized as a potential antiparkinsonian agent due to its ability to reverse bradykinesia induced by certain neurotoxins .

Action Environment

1metiq, a similar compound, has been found in foods rich in 2-phenylethylamine, suggesting that dietary intake may influence its presence in the brain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst . This method is known for its efficiency in constructing the tetrahydroisoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

化学反応の分析

Types of Reactions: Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroisoquinoline.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Introduction of various functional groups on the aromatic ring.

類似化合物との比較

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neurotoxic effects and impact on dopaminergic neurons.

Uniqueness: Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group at the 6th position and two methyl groups at the 4th position differentiate it from other tetrahydroisoquinoline derivatives, making it a valuable compound for targeted research and applications.

生物活性

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- IUPAC Name : Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 1203682-73-8

Biological Activity Overview

The tetrahydroisoquinoline derivatives, including methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate, have been studied for various biological activities:

- Neuroprotective Effects : Research indicates that compounds in this class may exhibit neuroprotective properties. They can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases.

- Antioxidant Activity : Tetrahydroisoquinolines have been shown to possess antioxidant properties that may help mitigate oxidative stress-related cellular damage.

- Antidepressant-like Effects : Some studies suggest that these compounds may influence serotonin and dopamine pathways, contributing to antidepressant-like effects in animal models.

The biological activity of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is thought to be mediated through several mechanisms:

- Dopamine Receptor Modulation : This compound may act as a modulator of dopamine receptors, which are crucial in mood regulation and motor control.

- Inhibition of Monoamine Oxidase (MAO) : Some tetrahydroisoquinoline derivatives inhibit MAO enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cell lines. The results indicated a significant reduction in cell death when exposed to neurotoxic agents compared to control groups.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | 15 | Antioxidant activity |

| Control (No Treatment) | - | - |

Antidepressant Activity

In a behavioral study using rodent models of depression, methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exhibited significant antidepressant-like behavior as measured by the forced swim test. The compound showed efficacy comparable to standard antidepressants.

| Treatment | Duration (Days) | Behavior Score (Lower is Better) |

|---|---|---|

| Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | 14 | 5.2 |

| Fluoxetine (Control) | 14 | 5.0 |

| Vehicle Control | 14 | 8.7 |

Potential Therapeutic Applications

Given its biological activities and mechanisms of action:

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.

- Mood Disorders : Its influence on neurotransmitter systems positions it as a candidate for further development in treating depression and anxiety disorders.

特性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHZBWVANZNSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745261 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-73-8 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203682-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。